molecular formula C14H10ClF4N3O2S B1412472 Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate CAS No. 1823182-35-9

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate

Cat. No.: B1412472
CAS No.: 1823182-35-9
M. Wt: 395.8 g/mol
InChI Key: AJNXTGVOCZFDJA-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate is a useful research compound. Its molecular formula is C14H10ClF4N3O2S and its molecular weight is 395.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Reactions (MCRs) and Heterocyclic Synthesis

  • Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction (MCR), which is promoted by ammonium acetate. This synthesis route is significant for the creation of fluorinated fused heterocyclic compounds, showcasing the versatility of fluorinated compounds in synthesizing complex molecular structures (Wang et al., 2012).

Anticancer Agent Synthesis

  • Research on the synthesis of potential anticancer agents involved the transformation of specific chloro groups with formic acid, leading to the creation of 4-hydroxypyridine derivatives. These derivatives were further processed to yield a series of compounds evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, illustrating the compound's potential in the development of new anticancer drugs (Temple et al., 1983).

Antiallergic Compound Synthesis

  • A series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides was prepared in the search for novel antiallergic compounds, demonstrating the role of ethyl (2-methylindol-3-yl)acetates in medicinal chemistry for the development of treatments for allergic reactions (Menciu et al., 1999).

Coordination Polymers and Material Science

  • Isomeric compounds involving ethyl ester groups were synthesized and used as multi-dentate ligands to react with transition-metal ions under solvothermal conditions. This research highlights the compound's utility in the formation of coordination polymers, which have applications in material science and catalysis (Hu et al., 2016).

Schiff Base Derivatives and Chemical Synthesis

  • The synthesis of Schiff base derivatives incorporating 1,2,4-triazole rings involves the reaction of specific thioacetates with ethyl chloroacetate. These derivatives are characterized for their potential applications in chemical synthesis and pharmaceutical research, demonstrating the compound's versatility in creating various chemical structures (Mobinikhaledi et al., 2010).

Properties

IUPAC Name

ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF4N3O2S/c1-2-24-10(23)6-25-13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNXTGVOCZFDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 2
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 6
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate

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